molecular formula C11H10F2O2 B6343492 Ethyl 3-(2,3-difluorophenyl)-2-propenoate CAS No. 375368-90-4

Ethyl 3-(2,3-difluorophenyl)-2-propenoate

Cat. No.: B6343492
CAS No.: 375368-90-4
M. Wt: 212.19 g/mol
InChI Key: OIJWUNNWOYAHHU-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluorocinnamate is a fluorinated cinnamate ester characterized by a phenyl ring substituted with fluorine atoms at the 2- and 3-positions and an ethyl acrylate ester group. Fluorinated cinnamates are critical intermediates in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine, which enhance stability and modulate reactivity. Ethyl 2,3-difluorocinnamate’s structural features make it valuable for applications requiring precise electronic tuning, such as in kinase inhibitors or photopolymerization agents.

Properties

CAS No.

375368-90-4

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

ethyl 3-(2,3-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10F2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3

InChI Key

OIJWUNNWOYAHHU-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)F)F

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-difluorocinnamate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of ethyl 2,3-difluorocinnamate may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-difluorocinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: 2,3-difluorocinnamic acid.

    Reduction: Ethyl 2,3-difluorocinnamyl alcohol.

    Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-difluorocinnamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of fluorinated analogs of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with improved efficacy and reduced side effects.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2,3-difluorocinnamate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific proteins. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomerism (2,3- vs. 2,4-Difluorocinnamates)

  • Steric Considerations : The proximity of fluorine atoms in the 2,3-isomer may increase steric hindrance, affecting binding affinity in biological systems or cross-coupling reactions .

Ester Group Variations (Cinnamate vs. Phenylacetate)

  • Ethyl 2,3-difluoro-4-methoxyphenylacetate : The acetate ester (vs. acrylate) and methoxy group at the 4-position enhance solubility in polar solvents. The methoxy group’s electron-donating nature counterbalances the electron-withdrawing fluorines, making this compound more versatile in nucleophilic reactions.

Stability and Handling

  • Ethyl 2,4-difluorocinnamate : Discontinued status may reflect instability under storage or reactivity issues.
  • Ethyl 2,3-difluoro-4-methoxyphenylacetate : ISO certification implies standardized stability and purity (>95%), suitable for industrial use.

Biological Activity

Ethyl 2,3-difluorocinnamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by data tables, case studies, and research findings.

Ethyl 2,3-difluorocinnamate has the molecular formula C11H10F2O2C_{11}H_{10}F_2O_2 and a molecular weight of approximately 224.19 g/mol. The presence of fluorine atoms in its structure is significant as it often enhances biological activity and bioavailability.

Antimicrobial Activity

Research indicates that ethyl 2,3-difluorocinnamate exhibits notable antimicrobial properties. A study published in ResearchGate highlights its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The study found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Antitumor Activity

In addition to its antimicrobial properties, ethyl 2,3-difluorocinnamate has shown promise as an antitumor agent. The same research indicated that derivatives of cinnamic acid, including ethyl 2,3-difluorocinnamate, exhibited cytotoxic effects on cancer cell lines. The compound was found to induce apoptosis in human cancer cells through the activation of caspase pathways .

The biological activity of ethyl 2,3-difluorocinnamate can be attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. The presence of fluorine atoms may enhance its lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

Data Summary Table

Property Value
Molecular FormulaC11H10F2O2C_{11}H_{10}F_2O_2
Molecular Weight224.19 g/mol
Antimicrobial Activity (MIC)32 - 128 µg/mL
Antitumor ActivityInduces apoptosis
Target CellsVarious cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of ethyl 2,3-difluorocinnamate compared it against standard antibiotics. Results showed that this compound was effective against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential for therapeutic applications in treating infections caused by resistant bacteria.
  • Cancer Research : In a laboratory setting, ethyl 2,3-difluorocinnamate was tested on several human cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with significant reductions in cell proliferation observed at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,3-difluorocinnamate, and how can purity be optimized?

  • Methodological Answer : Ethyl 2,3-difluorocinnamate is typically synthesized via esterification of 2,3-difluorocinnamic acid with ethanol under acid catalysis. To optimize purity, use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥99%) with UV detection at 254 nm. Fluorinated intermediates may require inert conditions to avoid hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing Ethyl 2,3-difluorocinnamate?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ -110 to -130 ppm for aromatic fluorines). ¹H and ¹³C NMR should resolve ester and aromatic protons.
  • FT-IR : Look for ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or EI+ ionization confirms molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. How does the solubility profile of Ethyl 2,3-difluorocinnamate influence solvent selection in reactions?

  • Methodological Answer : The compound’s solubility is polarity-dependent due to fluorine’s electron-withdrawing effects. Test solubility in dichloromethane (high), THF (moderate), and hexane (low). For polar reactions (e.g., SNAr), use DMF or DMSO. Pre-screen solvents via micro-scale solubility tests (1 mg/mL threshold) to avoid precipitation during scale-up .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Ethyl 2,3-difluorocinnamate in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), identifying electron-deficient carbons.
  • Calculate Fukui indices to predict electrophilic sites. Fluorine’s para-directing effects may lower activation energy for SNAr at specific positions.
  • Validate predictions with kinetic studies (e.g., monitoring reaction rates with UV-Vis or ¹⁹F NMR) .

Q. What strategies resolve contradictory data in fluorinated cinnamate ester stability studies?

  • Methodological Answer : Contradictions often arise from moisture sensitivity or photodegradation.

  • Experimental Design : Conduct stability tests under controlled humidity (e.g., 40% vs. 80% RH) and light (UV vs. dark). Use accelerated aging studies (40°C/75% RH) with LC-MS to track degradation products.
  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Report p-values (e.g., p < 0.05) to confirm significance .

Q. How does the fluorine substitution pattern affect the compound’s electronic properties in OLED applications?

  • Methodological Answer :

  • Use cyclic voltammetry (CV) to measure HOMO/LUMO levels. Fluorine’s inductive effects lower LUMO, enhancing electron affinity.
  • Compare with non-fluorinated analogs via UV-Vis (λmax shifts) and fluorescence quantum yield measurements.
  • Correlate results with DFT-computed orbital energies .

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